5-Chloro-7-iodo-1H-indole
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Overview
Description
5-Chloro-7-iodo-1H-indole is a halogenated indole derivative Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination to introduce a chlorine atom at the 5-position. This is followed by iodination at the 7-position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide for chlorination and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-linked indole derivatives.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Scientific Research Applications
5-Chloro-7-iodo-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Employed in studying the biological activity of indole derivatives and their interactions with biological targets.
Material Science: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-iodo-1H-indole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The halogen atoms can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in cell signaling, apoptosis, or microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole: Lacks the iodine atom, making it less reactive in certain coupling reactions.
7-Iodo-1H-indole: Lacks the chlorine atom, affecting its substitution patterns and biological activity.
5-Bromo-7-iodo-1H-indole: Bromine instead of chlorine, which may alter its reactivity and applications.
Uniqueness
5-Chloro-7-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for diverse chemical modifications and enhances its potential in various applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
5-chloro-7-iodo-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJEJOGADKQRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746423 |
Source
|
Record name | 5-Chloro-7-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262770-19-3 |
Source
|
Record name | 5-Chloro-7-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1262770-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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